N-[(4-nitrophenyl)methyl]pentan-3-amine
Description
Chemical Nomenclature and Structural Classification
The compound N-[(4-nitrophenyl)methyl]pentan-3-amine is systematically named following the IUPAC (International Union of Pure and Applied Chemistry) nomenclature guidelines. The name clearly defines its molecular structure. "Pentan-3-amine" indicates a five-carbon chain (pentane) where a nitrogen atom is attached to the third carbon. The "N-" prefix in "N-[(4-nitrophenyl)methyl]" signifies that a substituent is bonded directly to the nitrogen atom of the amine. This substituent is a (4-nitrophenyl)methyl group, which consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) that is substituted with a nitro group (NO₂) at the fourth position (para position) of the phenyl ring.
Structurally, this compound can be classified in several ways:
Secondary Amine : The nitrogen atom is bonded to two carbon-containing groups (the pentan-3-yl group and the (4-nitrophenyl)methyl group) and one hydrogen atom. Amines are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of organic substituents attached to the nitrogen atom. libretexts.orglumenlearning.com
Nitroaromatic Compound : The presence of a nitro group attached to a benzene ring places it in the category of nitroaromatic compounds.
Benzylamine Derivative : It can be considered a derivative of benzylamine, with a pentan-3-yl group on the nitrogen and a nitro group on the aromatic ring.
The structure combines an aliphatic amine with a nitroaromatic moiety, which suggests a blend of chemical properties characteristic of both functional groups.
Contextual Significance within Organic Amine and Nitroaromatic Chemistry
This compound holds contextual significance primarily as a model compound for understanding structure-property relationships in molecules containing both secondary amine and nitroaromatic functionalities.
Within Organic Amine Chemistry : The amine group is a fundamental functional group in organic chemistry, known for its basicity and nucleophilicity. utexas.edumsu.edu The properties of the nitrogen in this compound are influenced by the electronic effects of its substituents. The pentan-3-yl group is an electron-donating alkyl group, which generally increases the basicity of the amine compared to ammonia. However, the (4-nitrophenyl)methyl group has a more complex influence. While the methyl group is electron-donating, the 4-nitrophenyl group is strongly electron-withdrawing due to the nitro group's resonance and inductive effects. This electron-withdrawing character reduces the electron density on the nitrogen atom, thereby decreasing its basicity compared to simple dialkylamines. msu.edu
Within Nitroaromatic Chemistry : Nitroaromatic compounds are a significant class of chemicals used in the synthesis of pharmaceuticals, dyes, and explosives. osti.gov The nitro group is a strong deactivating group in electrophilic aromatic substitution reactions and directs incoming electrophiles to the meta position. The presence of the nitro group also makes the aromatic ring electron-deficient, rendering it susceptible to nucleophilic aromatic substitution under certain conditions. Furthermore, the nitro group can be readily reduced to an amino group, providing a synthetic pathway to aromatic amines which are valuable intermediates in organic synthesis. google.com
The dual functionality of this compound makes it an interesting subject for synthetic and mechanistic studies. For instance, the amine can be a site for further alkylation or acylation, while the nitro group can be transformed into other functional groups. The interplay between these two groups within the same molecule can lead to unique reactivity and potential applications in the synthesis of more complex molecules.
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-nitrophenyl)methyl]pentan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-11(4-2)13-9-10-5-7-12(8-6-10)14(15)16/h5-8,11,13H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQUOYRAULLNEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357908 | |
| Record name | N-[(4-nitrophenyl)methyl]pentan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
418774-60-4 | |
| Record name | N-[(4-nitrophenyl)methyl]pentan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 4 Nitrophenyl Methyl Pentan 3 Amine
Primary Routes for Alkylamine Synthesis
The most direct and widely employed methods for synthesizing secondary amines like N-[(4-nitrophenyl)methyl]pentan-3-amine are reductive amination and direct N-alkylation. These methods are foundational in organic synthesis for their reliability and versatility.
Reductive amination, also known as reductive alkylation, is a highly effective method for forming C-N bonds and can avert the overalkylation issues often seen with direct alkylation. harvard.edu This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced to the target amine. harvard.eduwikipedia.org This can be performed as a one-pot reaction. wikipedia.orgyoutube.com
For the synthesis of this compound, two main pathways are viable:
Pathway A: Reaction of pentan-3-one with (4-nitrophenyl)methanamine.
Pathway B: Reaction of 4-nitrobenzaldehyde (B150856) with pentan-3-amine.
The reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to an imine. libretexts.org This imine is subsequently reduced. A variety of reducing agents can be employed, with selectivity being a key consideration. Mild reagents are preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl compound. harvard.edu
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Characteristics |
|---|---|
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A mild and highly selective agent, often used for a wide range of aldehydes and ketones with primary and secondary amines. harvard.edu |
| Sodium cyanoborohydride (NaBH₃CN) | Effective and selective, but highly toxic. harvard.eduyoutube.com It is stable in acidic conditions, which facilitates iminium ion formation. |
| Catalytic Hydrogenation (H₂/Catalyst) | A "green" chemistry approach using catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni). wikipedia.orgyoutube.com It is highly efficient but may also reduce other functional groups, such as the nitro group in the target molecule, if not controlled carefully. |
Direct N-alkylation involves the reaction of an amine with an alkyl halide or another electrophile. In this context, pentan-3-amine would be reacted with a (4-nitrophenyl)methyl electrophile, such as 4-nitrobenzyl bromide. This is a classic SN2 reaction for C-N bond formation. nih.gov
A significant challenge in this approach is the potential for overalkylation. nih.govacs.org The secondary amine product, this compound, can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine as a byproduct. To achieve selective mono-N-alkylation, specific reaction conditions and reagents are necessary. organic-chemistry.orggoogle.com
Research has shown that the use of cesium bases, such as cesium hydroxide (B78521) (CsOH), can effectively promote selective mono-N-alkylation of primary amines while suppressing the formation of dialkylation products. organic-chemistry.orggoogle.com This method is highly chemoselective and efficient for producing secondary amines. organic-chemistry.org
Table 2: Conditions for Selective Mono-N-Alkylation
| Reagent/Condition | Role | Rationale |
|---|---|---|
| Cesium Hydroxide (CsOH) | Base | Promotes selective N-monoalkylation over dialkylation. organic-chemistry.org |
| Anhydrous Solvent (e.g., DMSO, DMF) | Solvent | Facilitates the reaction between the alkyl halide and the amine. google.com |
Strategies for Introducing the (4-Nitrophenyl)methyl Moiety
The (4-nitrophenyl)methyl group is a key structural component, and its introduction can be a distinct strategic step in the synthesis. ontosight.ai This can involve using precursors that already contain this moiety or forming it during the synthetic sequence.
While the target molecule contains a nitro group, a related synthetic strategy involves the reduction of a nitro compound as part of a domino or one-pot reaction sequence. For instance, an aromatic nitro compound can be reduced to the corresponding amine, which then undergoes in-situ alkylation. rsc.org
A one-pot synthesis can involve the reduction of a nitrobenzene (B124822) derivative followed by a reductive amination step. organic-chemistry.org For example, 4-nitrotoluene (B166481) could be a starting point, though functionalization of the methyl group would be required. A more direct approach involves a domino reaction where the hydrogenation of a nitro group and the reductive alkylation of an amine occur concurrently. This has been shown to be effective for transforming aromatic nitro compounds directly into secondary amines. rsc.org
The term "coupling reactions" can encompass a range of C-N bond-forming transformations. In the context of synthesizing this compound, this primarily refers to the N-alkylation reaction where 4-nitrobenzyl halide serves as the key synthon. The (4-nitrophenyl)methyl moiety is introduced by coupling it with pentan-3-amine.
More advanced methods could involve metal-catalyzed cross-coupling reactions, though for this specific target, direct alkylation or reductive amination are generally more straightforward. The reactivity of the 4-nitrophenyl group is influenced by the strong electron-withdrawing nature of the nitro group, which can affect the reaction pathways. ontosight.ai
Specialized Catalytic Approaches for Amine Synthesis
Modern organic synthesis has seen the development of specialized catalytic systems that offer more efficient and environmentally benign routes to amines. A prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology.
This approach allows for the N-alkylation of amines using alcohols as alkylating agents, with water being the only byproduct. acs.org For the synthesis of this compound, this would involve the reaction of pentan-3-amine with 4-nitrobenzyl alcohol.
The catalytic cycle typically involves:
Dehydrogenation of the alcohol to the corresponding aldehyde (4-nitrobenzaldehyde) by the metal catalyst.
Condensation of the in-situ generated aldehyde with the amine (pentan-3-amine) to form an imine.
Hydrogenation of the imine by the metal hydride species (formed in the first step) to yield the final secondary amine.
A variety of heterogeneous and homogeneous catalysts based on earth-abundant metals like cobalt and copper, as well as precious metals like ruthenium and iridium, have been developed for this transformation. acs.orgresearchgate.netresearchgate.net These catalytic systems can offer high selectivity for secondary amines and tolerate various functional groups, including the nitro group. researchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Pentan-3-one |
| (4-Nitrophenyl)methanamine (4-Nitrobenzylamine) |
| 4-Nitrobenzaldehyde |
| Pentan-3-amine |
| 4-Nitrobenzyl bromide |
| 4-Nitrobenzyl alcohol |
| N-[(4-aminophenyl)methyl]pentan-3-amine |
Transition-Metal Catalyzed C-N Bond Formation (e.g., Hydroamination)
Transition-metal catalyzed hydroamination represents a highly atom-economical method for synthesizing amines by adding an N-H bond directly across an unsaturated carbon-carbon bond, such as that in an alkene or alkyne. acs.orglibretexts.org This approach is a cornerstone of modern synthetic chemistry for forging C(sp³)–N bonds. acs.org In principle, the synthesis of this compound could be envisioned via the hydroamination of 4-nitrostyrene (B89597) with pentan-3-amine.
The mechanism for such reactions, particularly with late transition metals, typically involves the coordination of the alkene to the metal center, which activates it for a nucleophilic attack by the amine. nih.gov Alternatively, the amine can be activated through oxidative addition to the metal. nih.gov Catalysts based on rhodium, palladium, and gold have been extensively studied for intermolecular hydroamination. acs.orgnih.govresearchgate.net For instance, rhodium(I) catalysts have shown efficacy in the intermolecular hydroamination of vinyl arenes, although challenges such as competing oxidative amination can arise. acs.org Gold(I) complexes, often activated by a silver co-catalyst, are particularly effective for the hydroamination of alkynes, which proceed via an imine intermediate that can be subsequently reduced to the target secondary amine. acs.orgfrontiersin.org
| Catalyst System | Substrate Type | General Conditions | Key Features | Reference |
|---|---|---|---|---|
| [Rh(cod)2]BF4 / Ligand | Vinyl Arenes & Secondary Amines | Toluene, 80-100 °C | Anti-Markovnikov selectivity can be an issue. | acs.org |
| Pd(OAc)2 / Ligand | Unactivated Alkenes (with directing group) | Dioxane, 100 °C | Requires a directing group to control regiochemistry. | researchgate.net |
| NHC-Au(I) Complex / AgSbF6 | Alkynes & Arylamines | Acetonitrile, Room Temp. to 80 °C | Forms imine product; requires subsequent reduction for amine. | frontiersin.org |
Photocatalytic Methods for Amine Synthesis
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of C-N bonds under exceptionally mild conditions. rsc.orgrsc.org These methods often rely on the generation of radical intermediates through single-electron transfer (SET) processes. rsc.org The synthesis of this compound could be achieved via a photocatalytic reductive amination of 4-nitrobenzaldehyde with pentan-3-amine.
This process typically involves three key stages: (i) the condensation of the aldehyde and amine to form an imine or iminium ion, (ii) activation of a photosensitizer (photocatalyst) by visible light, and (iii) the reduction of the imine intermediate to the final secondary amine. rsc.org Another strategy involves the photocatalytic generation of an alkyl radical which then adds to an iminium ion. rsc.org Manganese complexes, such as Mn₂(CO)₁₀, have been employed as inexpensive and readily available catalysts for such three-component reactions under visible light. rsc.orgrsc.org This protocol is compatible with a wide array of functional groups. rsc.org Other photocatalytic systems utilize organic dyes or noble metal complexes (e.g., Iridium or Ruthenium) to mediate the necessary electron transfer steps. researchgate.net
| Photocatalyst | Reaction Type | Light Source | General Conditions | Reference |
|---|---|---|---|---|
| Mn2(CO)10 | Three-component alkylation of in situ formed imines | Visible Light (e.g., Blue LEDs) | Room temperature, organic solvent | rsc.orgrsc.org |
| Pd/TiO2 | Reductive coupling of azobenzenes and alcohols | UV-Vis Light (λ > 300 nm) | Room temperature, water | rsc.org |
| Organic Dyes (e.g., 4CzIPN) | α-C−H Alkylation of primary amines | Visible Light | Room temperature, with HAT catalyst | researchgate.net |
Stereoselective Synthetic Pathways for Chiral Amines
Chiral amines are crucial structural motifs in a vast number of pharmaceuticals and biologically active compounds. acs.orgnih.gov Consequently, the development of stereoselective methods for their synthesis is of paramount importance. While the target compound, this compound, is itself achiral, the principles of enantioselective synthesis are central to modern amine production and are discussed here in that context.
Enantioselective Approaches in Secondary Amine Formation
The most direct and widely used method for preparing enantiomerically enriched α-chiral amines is the asymmetric hydrogenation of prochiral imines. nih.gov This transformation is typically catalyzed by transition metal complexes, such as those of iridium, rhodium, or ruthenium, bearing chiral ligands. acs.org The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the imine, leading to the preferential formation of one enantiomer of the amine product. nih.gov
Another powerful strategy is the enantioselective hydroamination of alkenes. For example, a binary catalytic system composed of a gold(I) complex and a chiral Brønsted acid can facilitate the tandem intermolecular hydroamination of an alkyne followed by an enantioselective transfer hydrogenation of the resulting imine intermediate. acs.org This dual-catalysis approach combines the strengths of metal and organocatalysis to achieve high enantioselectivity. acs.org These methods underscore the sophisticated catalyst design required to control stereochemistry in amine synthesis. acs.orgnih.gov
| Methodology | Catalyst System | Typical Substrates | Key Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | [Ir(COD)Cl]2 / Chiral Phosphine Ligand | Prochiral N-Aryl Imines | High yields and excellent enantiomeric excess (ee). | nih.gov |
| Tandem Hydroamination/Transfer Hydrogenation | Gold(I) Complex / Chiral Phosphoric Acid | Alkynes and Anilines | Highly enantiomerically enriched chiral secondary amines. | acs.org |
| Reductive Amination | Ru-complex / Chiral Phosphino-oxazoline ligand | Ketones and Amines | Efficient access to optically active secondary amines. | acs.org |
Multicomponent Reaction Paradigms (e.g., Mannich-type processes for N-containing compounds)
Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. rsc.orgnih.gov The Mannich reaction is a classic MCR that condenses an amine, an aldehyde (like formaldehyde), and a compound with an acidic proton to form a β-amino carbonyl compound known as a Mannich base. organic-chemistry.orglibretexts.orgbyjus.com
While the classic Mannich reaction is not directly applicable to the synthesis of this compound, related MCR paradigms are highly relevant. One-pot reductive amination, where an aldehyde, an amine, and a reducing agent are combined, can be considered a three-component reaction. nih.gov For the target molecule, this would involve mixing 4-nitrobenzaldehyde, pentan-3-amine, and a suitable reducing agent. The reaction proceeds through the in situ formation of an iminium ion, which is then immediately reduced to the final secondary amine. byjus.comnih.gov This approach avoids the isolation of the often-unstable imine intermediate and is a widely used industrial and laboratory method for amine synthesis. nih.gov The nitro-Mannich (or aza-Henry) reaction is another variant where a nitroalkane adds to an imine, yielding a β-nitroamine, which are versatile synthetic intermediates. wikipedia.org
| Carbonyl Component | Amine Component | Reducing Agent/System | Key Features | Reference |
|---|---|---|---|---|
| Aldehydes, Ketones | Primary/Secondary Amines, Ammonia | H2 / Metal Catalyst (e.g., Pd, Ni, Pt) | "Green" reducing agent, suitable for large scale. | nih.gov |
| Aldehydes, Ketones | Primary/Secondary Amines | Sodium borohydride (B1222165) (NaBH4), Sodium triacetoxyborohydride (STAB) | Mild, selective, and common lab-scale reagents. | rsc.org |
| Aldehydes, Ketones | Primary/Secondary Amines | Hydrosilanes / Transition Metal Catalyst | Efficient reduction of the intermediate imine. | rsc.org |
Reaction Mechanisms and Chemical Reactivity of N 4 Nitrophenyl Methyl Pentan 3 Amine
Mechanistic Pathways of Amine-Based Transformations
The secondary amine group in N-[(4-nitrophenyl)methyl]pentan-3-amine is a key determinant of its chemical behavior, imparting nucleophilic and basic characteristics to the molecule.
The nitrogen atom in the pentan-3-amine portion of the molecule possesses a lone pair of electrons, rendering it nucleophilic. msu.edumasterorganicchemistry.com This nucleophilicity allows it to react with various electrophiles. For instance, in the presence of alkyl halides, the amine can undergo N-alkylation to form a tertiary amine. Similarly, reaction with acyl chlorides or anhydrides would lead to the corresponding amide. The reactivity of the amine is influenced by steric hindrance from the pentyl group and the electronic effects of the p-nitrobenzyl group. While alkyl groups are electron-donating and enhance nucleophilicity, the electron-withdrawing nitro group on the phenyl ring can slightly diminish the electron density on the nitrogen, thereby modulating its reactivity. researchgate.netuni-muenchen.deuni-muenchen.de
| Reactant | Product Type | Reaction Conditions |
|---|---|---|
| Alkyl Halide (R-X) | Tertiary Amine | Typically in the presence of a non-nucleophilic base |
| Acyl Chloride (R-COCl) | Amide | Often with a base like pyridine (B92270) to neutralize HCl |
| Aldehyde/Ketone | Imine (initially), then reduced to Tertiary Amine | Acid catalysis for imine formation, followed by a reducing agent |
A characteristic reaction of secondary amines with aldehydes and ketones is the formation of an iminium ion, which can then be reduced in a process known as reductive amination. msu.edursc.org When this compound reacts with a carbonyl compound in a mildly acidic medium, the nitrogen atom attacks the carbonyl carbon. organic-chemistry.orgwikipedia.orgyoutube.comlibretexts.orgmasterorganicchemistry.com This is followed by the elimination of a water molecule to form a tertiary iminium cation. libretexts.orgmasterorganicchemistry.com This intermediate is generally unstable and is typically reduced in situ to the corresponding tertiary amine using a reducing agent such as sodium borohydride (B1222165) or sodium cyanoborohydride. rsc.org This two-step, one-pot procedure is a highly effective method for forming new carbon-nitrogen bonds. researchgate.net
Reactivity of the Aromatic Nitro Group
The nitro group attached to the phenyl ring is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic system and is itself susceptible to chemical transformation.
| Reagent | Typical Conditions | Selectivity |
|---|---|---|
| H₂, Pd/C | Methanol or Ethanol solvent, room temperature and pressure | Generally high, tolerates many functional groups |
| SnCl₂·2H₂O | Concentrated HCl, heat | Good for aromatic nitro groups |
| Fe, CH₃COOH | Refluxing acetic acid | Classic and effective method |
| NaBH₄ with a catalyst | Can be used with specific catalysts like Ag/TiO₂ | Conditions can be tuned for selectivity nih.gov |
The presence of the strongly electron-withdrawing nitro group at the para position makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group were present on the ring. In its current form, this compound does not have a typical leaving group on the aromatic ring. However, if a halogen were introduced, for example, at a position ortho to the nitro group, the compound would become a substrate for SNAr reactions. In such a scenario, a strong nucleophile could displace the halogen. The nitro group is crucial for stabilizing the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction, which is a key step in the SNAr mechanism. Without such activation by the nitro group, nucleophilic substitution on an aromatic ring is generally very difficult.
Based on a comprehensive search of available scientific literature, there is currently no specific information published regarding the reaction mechanisms, chemical reactivity, kinetics, thermodynamic considerations, or reaction intermediates for the compound This compound .
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Advanced Characterization Techniques for N 4 Nitrophenyl Methyl Pentan 3 Amine
Spectroscopic Analysis
Spectroscopic analysis is fundamental to the characterization of N-[(4-nitrophenyl)methyl]pentan-3-amine, offering a non-destructive means to probe its atomic and molecular properties.
NMR spectroscopy is a powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons of the 4-nitrophenyl group typically appear as two distinct doublets due to the para-substitution pattern, with chemical shifts significantly downfield owing to the electron-withdrawing nature of the nitro group. The benzylic protons adjacent to the aromatic ring and the nitrogen atom are expected to produce a singlet. The proton on the secondary amine is often observed as a broad singlet, and its chemical shift can be concentration-dependent. libretexts.org The protons within the pentan-3-yl group will exhibit characteristic splitting patterns: a multiplet for the methine proton, a multiplet for the methylene (B1212753) protons, and a triplet for the terminal methyl protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 8.20 | Doublet | 2H | Ar-H (ortho to NO₂) |
| ~ 7.50 | Doublet | 2H | Ar-H (meta to NO₂) |
| ~ 3.90 | Singlet | 2H | Ar-CH₂ -N |
| ~ 2.70 | Multiplet | 1H | N-CH (CH₂CH₃)₂ |
| ~ 1.50 | Multiplet | 4H | N-CH(CH₂ CH₃)₂ |
| ~ 1.80 | Broad Singlet | 1H | N-H |
Note: Data is predicted based on typical chemical shifts for similar functional groups.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for each carbon atom in a unique electronic environment. The aromatic carbons will show four distinct signals, with the carbon atom bonded to the nitro group and the carbon bearing the methylamine (B109427) substituent appearing furthest downfield. The benzylic carbon will have a characteristic shift, while the carbons of the pentan-3-yl group will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 147.5 | C -NO₂ |
| ~ 145.0 | Ar-C -CH₂ |
| ~ 129.0 | Ar-C H (meta to NO₂) |
| ~ 124.0 | Ar-C H (ortho to NO₂) |
| ~ 58.0 | N-C H(CH₂CH₃)₂ |
| ~ 53.0 | Ar-C H₂-N |
| ~ 26.0 | N-CH(C H₂CH₃)₂ |
Note: Data is predicted based on typical chemical shifts for similar functional groups.
2D NMR techniques are employed to resolve complex structures and provide unambiguous assignments of ¹H and ¹³C signals by revealing correlations between nuclei. youtube.com
COSY (Correlation Spectroscopy): This experiment would show correlations between scalar-coupled protons. Key expected correlations include those between the adjacent aromatic protons on the nitrophenyl ring and within the pentan-3-yl group (i.e., between the CH, CH₂, and CH₃ protons).
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. It would confirm the assignments made in the 1D spectra, for instance, by correlating the aromatic proton signals to the aromatic carbon signals and the aliphatic proton signals to their corresponding aliphatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. Expected correlations for this compound would include the benzylic protons (Ar-CH₂ ) showing correlations to the aromatic carbons and the methine carbon of the pentan-3-yl group (C H(CH₂CH₃)₂).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. NOESY could reveal through-space interactions between the benzylic protons and the ortho-protons of the 4-nitrophenyl ring.
IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. researchgate.net The presence of a secondary amine is typically indicated by a single, weak to medium N-H stretching band. orgchemboulder.comspectroscopyonline.com The nitro group will be readily identified by two strong, characteristic stretching vibrations. researchgate.net Aliphatic and aromatic C-H stretches, as well as aromatic C=C stretching and C-N stretching vibrations, will also be present. wpmucdn.com
Table 3: Predicted FTIR/IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3350 - 3310 | Weak-Medium | N-H Stretch | Secondary Amine |
| 3100 - 3000 | Weak | C-H Stretch | Aromatic |
| 2960 - 2850 | Medium-Strong | C-H Stretch | Aliphatic |
| 1605, 1490 | Medium | C=C Stretch | Aromatic Ring |
| 1560 - 1510 | Strong | Asymmetric N-O Stretch | Nitro Group |
| 1385 - 1345 | Strong | Symmetric N-O Stretch | Nitro Group |
| 1335 - 1250 | Medium | C-N Stretch | Aromatic Amine |
Note: Data is predicted based on typical absorption frequencies for the respective functional groups. orgchemboulder.comresearchgate.net
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the 4-nitrophenyl chromophore. Simple alkyl amines absorb in the far UV region, but the presence of the aromatic ring conjugated with the nitro group results in strong absorption at longer wavelengths. libretexts.org The spectrum would likely exhibit a strong absorption band corresponding to a π → π* transition, characteristic of aromatic nitro compounds.
Table 4: Predicted UV-Vis Spectral Data for this compound
| λmax (nm) | Molar Absorptivity (ε) | Transition | Chromophore |
|---|
Note: Data is predicted based on the electronic properties of the 4-nitrophenyl chromophore.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry Techniques
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of a synthesized compound. Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement, typically to within 5 parts per million (ppm). This precision allows for the determination of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass.
For this compound (C12H18N2O2), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that corresponds very closely to this theoretical value, confirming the compound's elemental composition. This technique is a powerful tool for verifying the successful synthesis of the target molecule. nih.govnih.gov
Table 1: Theoretical Mass Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H18N2O2 |
| Monoisotopic Mass | 222.13683 Da |
| Charge (z) | +1 |
| Theoretical m/z ([M+H]+) | 223.14410 Da |
This table presents calculated theoretical values.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. An LC system separates the components of a mixture, and the mass spectrometer provides detection and identification of the individual components as they elute.
In the context of this compound, LC-MS would be crucial for assessing the purity of a synthesized sample. The chromatogram would show a primary peak corresponding to the target compound, with the retention time being characteristic of the molecule under the specific chromatographic conditions. The mass spectrometer would simultaneously confirm the mass of the compound eluting at that peak. Any impurities from starting materials or side-products would appear as separate peaks with different mass-to-charge ratios, allowing for their identification and quantification. shimadzu.com
X-ray Crystallography and Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering unparalleled insight into molecular geometry, conformation, and intermolecular interactions.
Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise molecular structure of a compound. researchgate.netnih.gov This technique requires a high-quality single crystal, which, when irradiated with X-rays, produces a unique diffraction pattern. Analysis of this pattern allows for the calculation of electron density maps, revealing the exact positions of atoms in the crystal lattice.
While a crystal structure for this compound is not publicly available, analysis of a related compound, N-benzyl-3-phenylquinoxalin-2-amine, illustrates the type of data obtained. uomphysics.net An SC-XRD study would provide critical information such as bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. uomphysics.net
Table 2: Example Crystallographic Data for an Analogous Amine Compound
| Parameter | Value |
|---|---|
| Empirical Formula | C21H17N3 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 15.113(3) |
| b (Å) | 6.0408(12) |
| c (Å) | 18.252(4) |
| **β (°) ** | 108.62(3) |
| **Volume (ų) ** | 1575.4(6) |
| Z | 4 |
Data derived from a structural study of N-benzyl-3-phenylquinoxalin-2-amine for illustrative purposes. uomphysics.net
Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. omicsonline.org Instead of a single crystal, a fine powder of the sample is used, which contains thousands of tiny, randomly oriented crystallites. The resulting diffraction pattern, or diffractogram, is a fingerprint of the material's crystalline phase. acs.orgyale.edu
PXRD is particularly useful for phase identification, assessment of sample purity, and monitoring polymorphism. omicsonline.orgacs.org The experimental PXRD pattern of a synthesized batch of this compound could be compared to a pattern simulated from its theoretical single-crystal data to confirm phase purity. Each crystalline solid produces a unique PXRD pattern, making it a powerful tool for distinguishing between different crystal forms (polymorphs) or identifying contaminants. yale.edu
Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from SC-XRD. nih.govderpharmachemica.com The Hirshfeld surface is a 3D map that delineates the space occupied by a molecule in a crystal, colored according to the nature and proximity of intermolecular contacts.
For a molecule like this compound, this analysis would reveal the presence and relative importance of different non-covalent interactions, such as hydrogen bonds (e.g., N-H···O), van der Waals forces, and potentially π-π stacking interactions involving the nitrophenyl ring. doaj.orgtandfonline.com Two-dimensional "fingerprint plots" derived from the Hirshfeld surface provide a quantitative summary of these interactions. For instance, analysis of similar nitrophenyl-containing compounds often shows that O···H/H···O contacts, representing hydrogen bonds and other close contacts, make up a significant percentage of the total intermolecular interactions, highlighting their crucial role in the crystal packing. nih.gov
Computational and Theoretical Investigations of N 4 Nitrophenyl Methyl Pentan 3 Amine
Quantum Chemical Modeling
Quantum chemical modeling serves as a powerful tool for investigating the intricacies of molecular systems. For N-[(4-nitrophenyl)methyl]pentan-3-amine, these methods allow for a detailed analysis of its geometric and electronic structure.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely utilized computational method for studying the electronic structure of molecules. DFT calculations for this compound would involve the optimization of its molecular geometry to determine the most stable conformation. These calculations are based on the principle that the energy of a molecule can be determined from its electron density.
Key parameters that would be derived from DFT calculations include bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule. Furthermore, DFT is employed to calculate various electronic properties that are discussed in the subsequent sections. The accuracy of these calculations is highly dependent on the choice of the basis set and the exchange-correlation functional.
Selection of Basis Sets and Exchange-Correlation Functionals
The selection of an appropriate basis set and exchange-correlation functional is a critical step in performing accurate DFT calculations. For molecules like this compound, which contains a nitroaromatic moiety, a combination of a suitable basis set and a hybrid functional is often employed.
A commonly used basis set for such organic molecules is the 6-311++G(d,p), which provides a good balance between computational cost and accuracy. This basis set includes diffuse functions (++) to accurately describe the behavior of electrons far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in bonds.
The choice of the exchange-correlation functional is equally important. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the Hartree-Fock exchange term with DFT exchange and correlation terms. imist.ma This functional has been shown to provide reliable results for a wide range of molecular systems, including those with nitro groups. imist.maresearchgate.net The combination of the B3LYP functional with the 6-311++G(d,p) basis set is expected to yield accurate predictions of the geometric and electronic properties of this compound.
Electronic Structure Analysis
The analysis of the electronic structure of this compound is fundamental to understanding its chemical reactivity and molecular interactions. This involves the study of molecular orbitals and the distribution of charge within the molecule.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. thaiscience.info
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, while the electron-donating amine group would raise the energy of the HOMO, likely resulting in a relatively small energy gap and indicating a higher propensity for chemical reactions.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.5 |
| Energy Gap (ΔE) | 4.0 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.de This method transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure representation of a molecule. uni-muenchen.de
For this compound, NBO analysis would reveal insights into the nature of the chemical bonds, such as the C-N, C-C, and N-O bonds. It can quantify the extent of electron delocalization and hyperconjugative interactions within the molecule. wisc.edu For instance, the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent bonds can be analyzed to understand the stability of the molecule. The analysis also provides information about the hybridization of atomic orbitals and the charge distribution among the atoms.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N-amine | σ(C-H) | 5.2 |
| σ(C-C) phenyl | σ(C-N) nitro | 2.1 |
| LP(2) O-nitro | σ*(N-O) nitro | 25.8 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. imist.ma The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential.
Typically, red or yellow colors indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue or green colors represent regions of positive electrostatic potential, which are prone to nucleophilic attack. imist.ma For this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the nitro group, making them potential sites for electrophilic interaction. imist.ma Conversely, the hydrogen atoms of the amine group would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The aromatic ring itself would also display a complex potential distribution due to the influence of the nitro and amino-methyl substituents. tandfonline.com
Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations specifically focused on the compound This compound are not present in the accessible research publications. The performed searches for this exact molecule in conjunction with the specified analytical methods—Conceptual Density Functional Theory (CDFT), Non-Covalent Interaction (NCI) Analysis, Theoretical Spectroscopy Simulations, Quantitative Structure-Property Relationship (QSPR) Modeling, and Molecular Dynamics (MD) Simulations—did not yield specific research findings, data tables, or analyses.
While extensive research exists on the individual computational methods and on compounds with similar functional groups (such as other nitrophenyl derivatives or amines), the direct application of these theoretical investigations to this compound has not been reported in the literature found.
Therefore, it is not possible to provide the detailed, data-rich article as requested in the outline, because the specific scientific data for this compound is not available in the public domain. Generating content would require speculating or using data from unrelated molecules, which would violate the core requirements of scientific accuracy and strict focus on the specified compound.
Chemical Applications of N 4 Nitrophenyl Methyl Pentan 3 Amine in Organic Synthesis
Role as a Versatile Synthetic Building Block
Building blocks in organic synthesis are molecules that form the core structure of larger, more complex target molecules. enamine.netwhiterose.ac.uk The presence of both a nucleophilic amine and an electrophilically-activatable aromatic ring in N-[(4-nitrophenyl)methyl]pentan-3-amine makes it a valuable precursor in the construction of diverse molecular architectures.
In multistep syntheses, a starting material undergoes a series of chemical reactions to build a target molecule. Compounds containing a 4-nitroaniline (B120555) moiety are frequently used as precursors for pharmaceuticals and other biologically active compounds. researchgate.net For instance, the synthesis of potent VEGFR-2 inhibitors, which are relevant in cancer therapy, has utilized p-nitroaniline as a starting material. researchgate.net Similarly, 4-nitroaniline has been a key precursor in the synthesis of inhibitors for DNA methylation. nih.gov
While specific examples detailing the use of this compound as a precursor in a complex synthesis are not prevalent in the literature, its structure is analogous to other nitro compounds used to create intricate molecules. For example, 4-(4-nitrophenyl)-3-morpholinone is synthesized from p-halonitrobenzene and serves as an intermediate for the drug Rivaroxaban. google.com The general strategy involves utilizing the nitro-bearing aromatic ring as a foundational piece and subsequently modifying it or using the amine for further reactions.
Functional group interconversion is a fundamental process in organic synthesis where one functional group is transformed into another. vanderbilt.edu A key transformation for this compound is the reduction of its nitro group (-NO₂) to a primary amine group (-NH₂). This conversion is significant because it transforms the electron-withdrawing nature of the nitro group into the electron-donating character of an amine, drastically altering the molecule's chemical properties and reactivity. The resulting product, N-[(4-aminophenyl)methyl]pentan-3-amine, contains two distinct amine groups—a primary aromatic amine and a secondary aliphatic amine—offering multiple sites for further chemical modification.
The reduction of aromatic nitro compounds is a well-established and efficient reaction, with various methods available to achieve this transformation with high yield and selectivity. organic-chemistry.org
Common Methods for Nitro Group Reduction
| Catalyst/Reagent | Reducing Agent | Solvent | Conditions | Reference(s) |
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol or Methanol | 30 minutes | researchgate.net |
| Iron (Fe) | Acetic Acid | - | - | nih.gov |
| Tin(II) Chloride (SnCl₂) | - | - | - | google.com |
| Hydrazine Hydrate (N₂H₄·H₂O) | Ferric Chloride (FeCl₃) | Methanol | Reflux | google.com |
This conversion is a critical step in the synthesis of many compounds, including 4-Amino-N-substituted benzamides and 1-(4-Aminophenyl)-3-substituted phenylureas, where the amine group is essential for subsequent coupling reactions. researchgate.net
Derivatization for Analytical Methodology Development
Chemical derivatization is a technique used to convert an analyte into a product that is easier to detect and quantify. This is particularly useful in chromatography for compounds that lack a strong chromophore or fluorophore, or that exhibit poor chromatographic behavior. thermofisher.com
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique, but the detection of aliphatic amines can be challenging due to their typical lack of UV absorption or fluorescence. Pre-column derivatization addresses this by reacting the amine with a reagent to attach a UV-absorbing or fluorescent tag before injecting the sample into the HPLC system. thermofisher.com
While the 4-nitrophenyl group in this compound provides a UV chromophore, the molecule's reduced form, N-[(4-aminophenyl)methyl]pentan-3-amine, contains two amine centers that can be derivatized. This process can enhance separation efficiency and detection sensitivity. nih.govnih.gov Common derivatization reagents for amines include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride. thermofisher.comgoogle.com
The derivatization reaction not only facilitates detection but can also improve the chromatographic separation of analytes with similar structures. nih.gov
The primary goal of derivatization is often to enhance the response of an analyte to a spectroscopic detector, thereby increasing the sensitivity and selectivity of the analytical method. researchgate.netacs.org The 4-nitrophenyl group inherently present in this compound allows for its detection using a UV-Vis detector in HPLC.
However, for trace-level analysis, converting the amine functionality (present after the reduction of the nitro group) into a highly fluorescent derivative can lead to a significant increase in detection sensitivity. nih.gov For instance, OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole products, a method widely used for the analysis of amino acids and alkyl amines. nih.gov This approach allows for the detection of much lower concentrations of the analyte than would be possible with UV detection alone.
Common Derivatizing Agents for Amines in HPLC
| Derivatizing Agent | Abbreviation | Detection Method | Target Amines |
| o-Phthalaldehyde | OPA | Fluorescence | Primary |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Fluorescence | Primary & Secondary |
| Dansyl Chloride | DNS-Cl | Fluorescence | Primary & Secondary |
| 2,4-Dinitrofluorobenzene | DNFB | UV Absorption | Primary & Secondary |
Potential as a Ligand in Transition-Metal Catalysis
Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling a wide range of chemical transformations with high efficiency and selectivity. acs.orgmdpi.com The effectiveness of a metal catalyst is often dictated by the ligands that coordinate to the metal center, influencing its reactivity, stability, and selectivity. tue.nl
Nitrogen-based ligands are particularly important in this field. tue.nl The secondary amine in this compound possesses a lone pair of electrons on the nitrogen atom, which can be donated to a transition metal center to form a coordination complex. This makes the compound a potential candidate for use as a ligand in catalysis. chiba-u.jp While the parent compound itself may not have been extensively studied as a ligand, its structural motifs are present in other successful ligand systems.
The transformation of the nitro group to an amine would yield a diamine, N-[(4-aminophenyl)methyl]pentan-3-amine, which could potentially act as a bidentate ligand, coordinating to a metal center through both nitrogen atoms. The specific geometry and electronic properties of the resulting metal complex would determine its catalytic activity in reactions such as cross-coupling, hydrogenation, or amination. acs.org
Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the application of the chemical compound This compound in the design and development of novel materials.
Therefore, the section on "" with a focus on its "Contribution to Novel Material Design and Development" cannot be completed at this time due to the absence of publicly available research data.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[(4-nitrophenyl)methyl]pentan-3-amine, and how can reaction conditions be optimized?
- Methodology : A plausible route involves reductive amination between pentan-3-amine and 4-nitrobenzaldehyde. The reaction typically employs sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 5-6) to favor imine formation and subsequent reduction. Alternatively, nucleophilic substitution of 4-nitrobenzyl bromide with pentan-3-amine in DMF with K2CO3 as a base at 60°C may yield the product. Optimization includes monitoring reaction progress via TLC (silica gel, hexane:EtOAc 3:1) and adjusting stoichiometry to minimize byproducts like dialkylated amines .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodology :
- ¹H NMR : Expect signals for the pentyl chain (δ 1.2–1.6 ppm, multiplet for CH2 groups; δ 2.4–2.7 ppm, triplet for CH2 adjacent to NH). The 4-nitrophenyl group shows aromatic protons as two doublets (δ 8.1–8.3 ppm, J = 8.8 Hz) and a singlet for the benzylic CH2 (δ 4.3–4.5 ppm).
- IR : Stretching vibrations for NO2 (asymmetric ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and NH (broad ~3300 cm⁻¹).
- MS : Molecular ion peak at m/z 236 (C12H18N2O2) with fragmentation patterns indicating loss of NO2 (∆ m/z -46) .
Q. What purification strategies are effective for isolating this compound?
- Methodology : Column chromatography (silica gel, gradient elution from hexane:EtOAc 4:1 to 2:1) effectively separates the product from unreacted starting materials. Recrystallization in ethanol:water (7:3) at 0°C improves purity, as the compound exhibits moderate solubility in polar solvents. Centrifugation or vacuum filtration can recover crystalline solids .
Q. How does the nitro group influence the compound’s stability during storage?
- Methodology : The electron-withdrawing nitro group increases susceptibility to photodegradation. Store the compound in amber vials at -20°C under inert gas (N2/Ar) to prevent oxidation. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile:water 60:40, λ = 254 nm) to detect degradation products like nitroso derivatives .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : The benzylic CH2 group adjacent to the nitro-substituted aromatic ring is highly electrophilic due to resonance withdrawal. Kinetic studies (e.g., using DABCO as a base in SN2 reactions with alkyl halides) reveal pseudo-first-order kinetics. Isotopic labeling (e.g., deuterated pentan-3-amine) combined with ¹³C NMR can track regioselectivity and transition-state geometry .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) assess binding affinity to receptors like formyl peptide receptors (FPR1/FPR2). Parameterize the nitro group’s electrostatic potential using DFT calculations (B3LYP/6-31G* level). Validate predictions with in vitro calcium mobilization assays in human neutrophils, as demonstrated for structurally related GPCR ligands .
Q. What strategies resolve contradictions in reported antimicrobial activity of derivatives?
- Methodology : Perform comparative structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., replacing nitro with cyano or methoxy). Test against standardized microbial strains (e.g., E. coli ATCC 25922) using broth microdilution (MIC values). Analyze discrepancies via molecular modeling to identify steric or electronic factors affecting membrane penetration .
Q. How can advanced spectroscopic methods elucidate degradation pathways under oxidative stress?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
